1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride
Description
This compound is a synthetic derivative combining an adamantane moiety, a piperazine ring substituted with a 3-chlorophenyl group, and a propan-2-ol backbone linked via a methoxy group. Its hydrochloride salt enhances solubility and bioavailability. Adamantane confers lipophilicity and metabolic stability, while the piperazine-3-chlorophenyl group likely targets central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors, due to structural similarities to known antipsychotics . The molecular formula is C₂₃H₃₂ClN₂O₂·HCl, with a molecular weight of 453.88 g/mol.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2.ClH/c25-21-2-1-3-22(11-21)27-6-4-26(5-7-27)15-23(28)16-29-17-24-12-18-8-19(13-24)10-20(9-18)14-24;/h1-3,11,18-20,23,28H,4-10,12-17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYZGISDSVBKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC(=CC=C5)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the piperazine ring and the chlorophenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The piperazine ring and chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antiviral Properties
Research indicates that adamantane derivatives, including the compound , exhibit antiviral activity. Notably, compounds containing the adamantane structure have been utilized in the treatment of influenza and other viral infections. For instance, amantadine and rimantadine are well-known antiviral agents that target the M2 protein of the influenza virus, inhibiting its replication .
Antidepressant Effects
The piperazine moiety present in this compound is associated with antidepressant activity. Piperazine derivatives have been shown to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in treating depression and anxiety disorders .
Antimicrobial Activity
Studies on related compounds indicate that derivatives of piperazine and chlorophenyl groups possess significant antimicrobial properties. The structural features of 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride suggest it may also exhibit similar activity against various bacterial strains .
Neurological Disorders
Given its structural components, this compound may be explored for its efficacy in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. The interaction of adamantane derivatives with neurotransmitter systems positions them as candidates for further investigation in neuropharmacology .
Metabolic Disorders
The compound may hold promise in addressing metabolic syndromes due to its potential to influence pathways related to insulin resistance and obesity. Adamantane derivatives have been investigated for their role in modulating metabolic pathways, making this compound a candidate for future studies in metabolic health .
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral properties of adamantane derivatives, it was found that compounds similar to this compound inhibited viral replication effectively. The study utilized cell cultures infected with influenza viruses to evaluate the efficacy of these compounds, demonstrating significant reductions in viral titers .
Case Study 2: Antimicrobial Efficacy
A series of synthesized piperazine derivatives were tested for antimicrobial activity against various bacterial strains using the disk diffusion method. Compounds exhibiting structural similarities to this compound showed promising results, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related adamantane-piperazine derivatives:
Key Differences and Trends
Substituent Effects on Receptor Binding: The 3-chlorophenyl group in the target compound may offer stronger σ-receptor affinity compared to 4-methoxyphenyl () or 3-(trifluoromethyl)phenyl (), as chloro substituents are smaller and less electron-withdrawing, favoring tighter binding in hydrophobic pockets .
Linker Modifications: Replacing the methoxy linker with ethoxy () or phenoxy () groups increases molecular weight and lipophilicity (logP 4.66 in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Salt Forms and Solubility: The target compound’s monohydrochloride salt contrasts with the dihydrochloride salts in and . Higher chloride content improves solubility but may alter crystallization behavior and stability .
Synthetic Feasibility: The target compound’s synthesis likely follows nucleophilic substitution or Mitsunobu reactions, similar to ’s protocol for triazole derivatives (using formaldehyde and ethanol reflux). By comparison, ’s trifluoromethylphenyl analog requires more specialized fluorination steps.
Crystallographic and Conformational Insights
- X-ray studies of analogs (e.g., ) reveal that adamantane-piperazine hybrids often adopt L-shaped conformations with dihedral angles between 78–79° between aromatic and heterocyclic planes, optimizing steric compatibility with receptor sites .
- Piperazine rings predominantly exhibit chair conformations, while propan-2-ol backbones show flexibility, enabling adaptive binding .
Biological Activity
1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride, also known by its CAS number 1189934-63-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 455.5 g/mol. The structure comprises an adamantane moiety linked to a methoxy group and a piperazine ring substituted with a chlorophenyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1189934-63-1 |
| Molecular Formula | C₃₄H₃₆ClN₂O₂ |
| Molecular Weight | 455.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist or modulator at serotonin (5-HT) receptors and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : It has been shown to influence serotonin pathways, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : The piperazine component suggests potential dopaminergic activity, relevant for conditions like schizophrenia.
- Inhibition of Acetylcholinesterase : Preliminary studies indicate that derivatives of similar structures can inhibit acetylcholinesterase, suggesting possible applications in Alzheimer's disease treatment .
Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds with similar structural features exhibit antidepressant-like effects in animal models. The modulation of serotonin levels is believed to contribute significantly to these effects.
Antipsychotic Activity
Due to its interaction with dopamine receptors, the compound may possess antipsychotic properties. Research involving piperazine derivatives has shown efficacy in reducing symptoms associated with psychotic disorders .
Study on Antidepressant Activity
A study conducted on related compounds demonstrated significant antidepressant-like behavior in forced swim tests, indicating potential for clinical application in mood disorders. The mechanism was linked to increased serotonin levels in the synaptic cleft.
Inhibition Studies
Research on the inhibition of acetylcholinesterase by piperazine derivatives showed promising results, with IC50 values suggesting effective inhibition at low concentrations. This positions the compound as a candidate for further development in neurodegenerative disease therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, adamantane derivatives are typically functionalized via methoxy group introduction, followed by piperazine coupling under reflux conditions (e.g., ethanol or THF with catalytic acid). Purification via recrystallization or column chromatography is critical to isolate intermediates and final products .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of 3-chlorophenylpiperazine to minimize byproducts.
Q. How can structural characterization be performed to confirm the molecular geometry of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure using SHELX programs for refinement. Ensure high-resolution data (e.g., <1.0 Å) to detect conformational details like chair/boat piperazine conformations or L-shaped molecular geometry .
- Spectroscopy : Use / NMR to verify substituent positions (e.g., adamantane methoxy vs. piperazine protons). IR can identify hydrogen bonding (e.g., O–H⋯N interactions in hydrochloride salts) .
Q. What pharmacological targets are hypothesized for adamantane-piperazine derivatives?
- Methodology : Computational docking (e.g., AutoDock Vina) to screen for CNS targets (e.g., dopamine/serotonin receptors) due to structural similarity to known antipsychotics. Validate via in vitro receptor-binding assays using radiolabeled ligands .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity for adamantane-piperazine analogs?
- Methodology : Compare crystal structures of active vs. inactive analogs to identify conformational determinants (e.g., dihedral angles between adamantane and piperazine moieties). For example, a dihedral angle >75° may correlate with enhanced receptor affinity due to steric effects .
- Data Analysis : Use SHELXL to refine twinned crystals or disordered regions, which are common in adamantane derivatives due to bulky substituents .
Q. What experimental and computational approaches validate the stability of the hydrochloride salt under physiological conditions?
- Methodology :
- Thermal Analysis : Perform TGA/DSC to assess decomposition points and hygroscopicity.
- Molecular Dynamics (MD) : Simulate solubility and ion-pair stability in aqueous environments (e.g., using AMBER or GROMACS). Compare with experimental solubility profiles .
Q. How do steric effects from the adamantane group influence reaction kinetics in subsequent derivatization?
- Methodology : Kinetic studies (e.g., pseudo-first-order conditions) to measure rates of piperazine alkylation or methoxy displacement. Use DFT calculations (e.g., B3LYP/cc-pVDZ) to model transition states and steric hindrance .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and in vitro receptor-binding assays?
- Methodology :
- Re-evaluate Force Fields : Adjust partial charges in docking models to account for protonation states (critical for hydrochloride salts).
- Crystallographic Validation : Resolve ligand-receptor co-crystals to confirm binding poses. If unavailable, use mutagenesis studies to identify key residues .
Q. Why do spectroscopic data sometimes fail to match predicted molecular symmetry?
- Analysis : Adamantane’s rigid cage can induce anisotropic environments in NMR, causing unexpected splitting. Use variable-temperature NMR to assess dynamic effects or crystallize the compound to confirm static disorder .
Methodological Best Practices
- Crystallography : For twinned crystals (common in adamantane derivatives), use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF instructions .
- Synthesis : Protect the hydroxyl group during piperazine coupling to prevent side reactions. Use anhydrous conditions for hydrochloride salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
